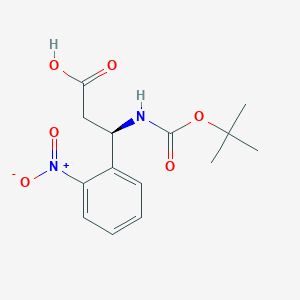
2-Brom-1,3,4-Thiadiazol
Übersicht
Beschreibung
2-Bromo-1,3,4-thiadiazole (BTD) is a heterocyclic compound belonging to the thiadiazole class of compounds. It is an organic compound with a molecular formula of C3H2BrN2S. BTD is a colorless solid that is soluble in water and organic solvents. BTD is widely used in organic synthesis and has a wide range of applications. It is used in the synthesis of various organic molecules such as dyes, medicines, and polymers. It is also used as a catalyst in various reactions.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Derivate von 2-Brom-1,3,4-Thiadiazol wurden hinsichtlich ihres Potenzials als Leitstrukturen in der Arzneimittelsynthese untersucht. Sie zeigen eine Reihe von biologischen Aktivitäten, die sie zu vielversprechenden Kandidaten für die Entwicklung neuer Medikamente machen .
Antimikrobielle Mittel
Das Thiadiazol-Gerüst ist bekannt für seine antimikrobiellen Eigenschaften. Verbindungen mit diesem Molekülfragment, einschließlich Derivaten von this compound, könnten verwendet werden, um neue antimikrobielle Mittel zu entwickeln, die im Vergleich zu Standardmedikamenten eine höhere Aktivität bieten könnten .
Krebstherapie
Thiadiazol-Derivate werden auf ihre Antitumoreigenschaften untersucht. Der mesomere Charakter des Thiadiazolrings ermöglicht es diesen Verbindungen, Zellmembranen zu durchqueren und effektiv mit biologischen Zielmolekülen zu interagieren .
Materialwissenschaften
In den Materialwissenschaften kann this compound aufgrund seiner Fähigkeit, verschiedene chemische Reaktionen einzugehen, die seine Struktur und Eigenschaften verändern können, zur Synthese neuer Materialien eingesetzt werden .
Organische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Sie kann verwendet werden, um eine breite Palette anderer chemischer Verbindungen durch Reaktionen wie palladiumkatalysierte C-H-Direktarylierung und C-Br-aromatische nucleophile Substitution zu erzeugen .
Elektronik und Optoelektronik
Derivate von this compound können aufgrund ihrer elektronischen Struktur und ihrer Elektronendelokalisationseigenschaften bei der Entwicklung elektronischer und optoelektronischer Bauelemente eingesetzt werden .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie wurden Thiadiazole auf ihre potenzielle Verwendung in der Schädlingsbekämpfung und als Pflanzenwachstumsregulatoren aufgrund ihrer biologischen Aktivität untersucht .
Chemische Forschungswerkzeuge
Als chemisches Forschungswerkzeug kann this compound in verschiedenen Studien verwendet werden, um Reaktionsmechanismen und das Verhalten ähnlicher mesomerer Verbindungen zu verstehen .
Wirkmechanismus
Target of Action
2-Bromo-1,3,4-thiadiazole is a versatile compound that has been studied for its potential in medicinal chemistry Thiadiazole derivatives have been known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It’s known that thiadiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This interaction with its targets leads to changes at the molecular level, affecting the normal functioning of the cells.
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways, leading to a broad spectrum of biological activities . These effects can range from anti-cancer activities to anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
2-Bromo-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, 2-Bromo-1,3,4-thiadiazole can bind to DNA and proteins, disrupting their normal functions and leading to cytotoxic effects . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of 2-Bromo-1,3,4-thiadiazole on various cell types and cellular processes are profound. The compound has been shown to induce apoptosis in cancer cells by activating cell signaling pathways that lead to programmed cell death . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, 2-Bromo-1,3,4-thiadiazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in oxidative stress .
Molecular Mechanism
At the molecular level, 2-Bromo-1,3,4-thiadiazole exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the normal progression of biochemical reactions . It also interacts with DNA, causing strand breaks and interfering with replication and transcription processes . Additionally, 2-Bromo-1,3,4-thiadiazole can modulate the activity of signaling proteins, leading to changes in cell behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,3,4-thiadiazole can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-Bromo-1,3,4-thiadiazole can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Bromo-1,3,4-thiadiazole in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth . At higher doses, 2-Bromo-1,3,4-thiadiazole can cause significant adverse effects, including liver and kidney damage, as well as hematological abnormalities . These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress .
Metabolic Pathways
2-Bromo-1,3,4-thiadiazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to a decrease in ATP production and an increase in the levels of metabolic intermediates . Additionally, 2-Bromo-1,3,4-thiadiazole can affect the flux of metabolites through these pathways, altering the overall metabolic balance in cells .
Transport and Distribution
Within cells and tissues, 2-Bromo-1,3,4-thiadiazole is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cellular membranes and accumulate in specific compartments . Once inside the cell, 2-Bromo-1,3,4-thiadiazole can bind to proteins and other biomolecules, affecting their localization and function . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Bromo-1,3,4-thiadiazole is an important factor in its activity and function. The compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, 2-Bromo-1,3,4-thiadiazole can accumulate in the mitochondria, leading to disruptions in mitochondrial function and energy production . These localization patterns are influenced by the compound’s chemical properties and the presence of specific targeting signals .
Eigenschaften
IUPAC Name |
2-bromo-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBCRVIBTFHJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383575 | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61929-24-6 | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions involving 2-bromo-1,3,4-thiadiazole as a starting material?
A1: 2-Bromo-1,3,4-thiadiazole serves as a versatile building block for synthesizing various substituted 1,3,4-thiadiazole derivatives. [, ] One key reaction is its nucleophilic substitution with amines. For example, reacting 2-bromo-1,3,4-thiadiazole with N,N-dialkylaminoethylamines or N-methylpiperazine yields the corresponding 2-amino-1,3,4-thiadiazole derivatives. [] These derivatives exhibit pharmacological activities, including antihistaminic, anticholinergic, and norepinephrine-potentiating effects. [] Furthermore, 2-bromo-1,3,4-thiadiazole can react with metal salts to form coordination complexes. Notably, it forms complexes with copper(II) [] and cobalt(II)/nickel(II), offering insights into its coordination behavior. []
Q2: What pharmacological activities have been observed for derivatives of 2-bromo-1,3,4-thiadiazole?
A2: Research indicates that 5-substituted 2-(N,N-dialkylaminoethyl)amino- and 2-N-methylpiperazinyl-1,3,4-thiadiazoles, synthesized from 2-bromo-1,3,4-thiadiazole, possess notable pharmacological activities. [] These compounds demonstrate antihistaminic activity, suggesting their potential use in managing allergic reactions. Additionally, they exhibit anticholinergic properties, implying potential applications in conditions involving excessive acetylcholine activity. Moreover, these derivatives showcase norepinephrine-potentiating activity, indicating their ability to enhance the effects of norepinephrine, a neurotransmitter crucial for various physiological functions. []
Q3: How does the structure of 2-bromo-1,3,4-thiadiazole lend itself to forming coordination complexes?
A3: The structure of 2-bromo-1,3,4-thiadiazole features nitrogen and sulfur atoms within its heterocyclic ring. [, ] These heteroatoms possess lone pairs of electrons, enabling them to act as donor sites for coordinating with metal ions. This characteristic allows 2-bromo-1,3,4-thiadiazole to function as a ligand in forming coordination complexes with various transition metals, including copper(II) [] and cobalt(II)/nickel(II). [] Studying these complexes provides valuable insights into the coordination chemistry of this compound and its potential applications in fields like catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
